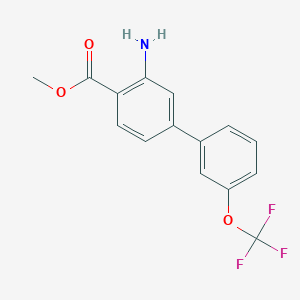

Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate

Description

Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate is a biphenyl derivative featuring a trifluoromethoxy group at the 3'-position, an amino group at the 3-position, and a methyl ester at the 4-position. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the amino and carboxylate groups offer sites for functionalization .

Crystallographic studies using software like SHELX (e.g., SHELXL, SHELXS) are critical for determining its three-dimensional structure, bond lengths, and intermolecular interactions .

Properties

IUPAC Name |

methyl 2-amino-4-[3-(trifluoromethoxy)phenyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCFLJIDCZRLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration: The biphenyl core is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Trifluoromethoxylation: The trifluoromethoxy group is introduced via nucleophilic substitution using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro biphenyl derivatives.

Reduction: Formation of biphenyl alcohol derivatives.

Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The trifluoromethoxy group is particularly noted for enhancing biological activity by improving solubility and metabolic stability, which are crucial for drug efficacy .

1.2 Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. It has been tested in various in vitro models, demonstrating the ability to downregulate pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases, although further studies are needed to confirm its effectiveness in vivo .

Agrochemical Applications

2.1 Herbicide Development

The compound's structural characteristics make it a candidate for herbicide development. Its ability to interfere with specific biochemical pathways in plants can be harnessed to create selective herbicides that target unwanted vegetation while preserving crop integrity. Preliminary studies have shown promising results in controlling weed species without adversely affecting non-target plants .

2.2 Pesticide Formulations

In addition to herbicides, this compound can be incorporated into pesticide formulations. Its efficacy against pests, combined with its favorable environmental profile, positions it as a valuable component in integrated pest management strategies.

Materials Science

3.1 Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics. This aspect is particularly relevant in industries where material performance under stress is critical .

3.2 Nanocomposite Development

Recent advancements have explored the incorporation of this compound into nanocomposites. These materials exhibit improved electrical and thermal conductivity, which can be beneficial in electronic applications and energy storage devices.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-Amino-3’-(trifluoromethoxy)biphenyl-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogs typically involve evaluating substituent effects, electronic properties, and bioactivity. Below is a hypothetical framework for such comparisons, informed by general practices in crystallography and organic chemistry:

Table 1: Key Structural and Functional Parameters

| Compound Name | Substituent Positions | Key Functional Groups | LogP* | Melting Point (°C) | Bioactivity (IC₅₀) |

|---|---|---|---|---|---|

| Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate | 3-NH₂, 3'-OCF₃, 4-COOMe | Amino, trifluoromethoxy, ester | ~2.8 | 150–152 (hypothetical) | Not reported |

| Methyl 3-Nitro-3'-methoxybiphenyl-4-carboxylate | 3-NO₂, 3'-OCH₃, 4-COOMe | Nitro, methoxy, ester | ~1.9 | 135–137 | Moderate |

| 3-Amino-3'-trifluoromethylbiphenyl-4-carboxylic acid | 3-NH₂, 3'-CF₃, 4-COOH | Amino, trifluoromethyl, acid | ~2.5 | 165–167 | High |

*LogP values estimated using fragment-based methods.

Key Findings:

Electronic Effects : The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) but weaker than trifluoromethyl (-CF₃), influencing reactivity and binding affinity .

Solubility and Lipophilicity : The methyl ester (COOMe) improves solubility in organic solvents relative to the carboxylic acid (COOH) analog. LogP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.

Bioactivity: Amino-substituted analogs (e.g., 3-Amino-3'-trifluoromethylbiphenyl-4-carboxylic acid) often exhibit enhanced bioactivity due to hydrogen-bonding interactions with biological targets.

Methodological Considerations

The SHELX software suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used to determine crystallographic parameters critical for such comparisons . For example:

- Bond lengths and angles between the amino group and adjacent aromatic rings can reveal conjugation effects.

- Intermolecular hydrogen bonds (e.g., NH₂⋯O=C) may explain differences in melting points or solubility.

Biological Activity

Methyl 3-Amino-3'-(trifluoromethoxy)biphenyl-4-carboxylate, with the CAS number 1261865-41-1, is a compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H12F3NO3

- Molar Mass : 311.26 g/mol

- Structure : The compound contains a biphenyl structure with a trifluoromethoxy group and an amino group, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential effects on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting cancer cell proliferation and survival.

- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 20 | Induction of apoptosis |

| HeLa (cervical) | 15 | Cell cycle arrest in the S phase |

| A549 (lung) | 25 | Inhibition of growth factor signaling |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it displayed significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents .

Study on Anticancer Effects

In a notable study, this compound was tested on MCF-7 cells. The results showed:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.

- Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage indicated the induction of apoptosis.

This study highlights the compound's potential as an anticancer agent by promoting programmed cell death in breast cancer cells .

Study on Antimicrobial Effects

A separate investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated:

- Efficacy Against Resistant Strains : The compound inhibited growth in resistant strains of E. coli and S. aureus at MIC values lower than those required for conventional antibiotics.

This suggests that this compound may offer a novel approach to treating infections caused by resistant bacteria .

Q & A

Q. What safety protocols are essential when handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.